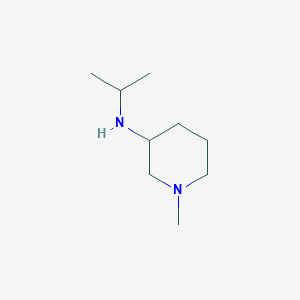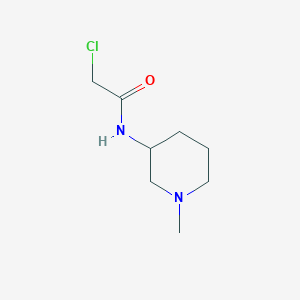![molecular formula C12H23ClN2O B7874287 2-Chloro-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone](/img/structure/B7874287.png)
2-Chloro-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone is a compound with significant chemical and biological properties, garnering interest in various fields of scientific research. Its structure consists of a 2-chloro ethanone moiety attached to a piperidine ring substituted with an isopropyl-methyl-amino group. This combination of functional groups makes it versatile in synthetic chemistry and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis typically involves the chlorination of 1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone. Common reagents include thionyl chloride or phosphorus pentachloride for the introduction of the chloro group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: : Industrially, large-scale production may involve similar synthetic routes but optimized for cost efficiency and scalability. Continuous flow reactors and automated control systems are often used to maintain precise reaction conditions and high yields.
Types of Reactions
Oxidation: : It can undergo oxidation reactions, typically at the piperidine ring, resulting in the formation of N-oxide derivatives.
Reduction: : Reductive amination can be used to modify the amino group, leading to various secondary or tertiary amines.
Common Reagents and Conditions: : Common reagents include hydrogen gas with palladium or platinum catalysts for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions often involve solvents like methanol, ethanol, or dichloromethane, with temperature control crucial for optimal yields.
Major Products: : Depending on the reaction type, major products can range from N-oxide derivatives, modified amines, to substituted ethanone derivatives.
Scientific Research Applications
This compound has numerous applications across different fields:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential as a biochemical tool in studying enzyme mechanisms.
Medicine: : Explored for its pharmacological properties, including potential therapeutic applications.
Industry: : Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The chloro group can participate in alkylation reactions with nucleophilic sites in proteins or DNA, affecting their function. The piperidine ring enhances the compound's ability to interact with various biological targets, including receptors and enzymes, potentially altering signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
When compared with similar compounds like 1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone and its derivatives, 2-Chloro-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone stands out due to the presence of the chloro group. This group enhances its reactivity, making it more versatile in synthetic applications and potentially more potent in biological contexts.
List of Similar Compounds:
1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone
2-Chloro-1-{4-[(dimethylamino)-methyl]-piperidin-1-yl}-ethanone
2-Bromo-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone
There you have it—a detailed exploration of this compound. Anything else you need to know?
Properties
IUPAC Name |
2-chloro-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClN2O/c1-10(2)14(3)9-11-4-6-15(7-5-11)12(16)8-13/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYSTGBBBUUPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCN(CC1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
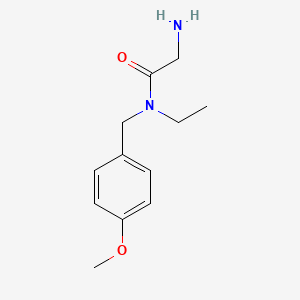
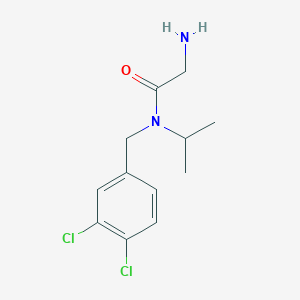
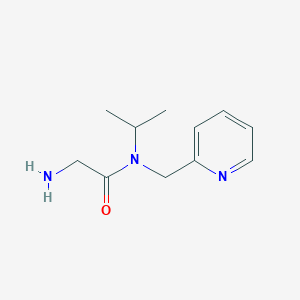
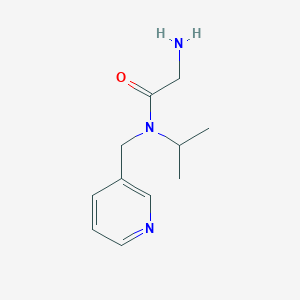
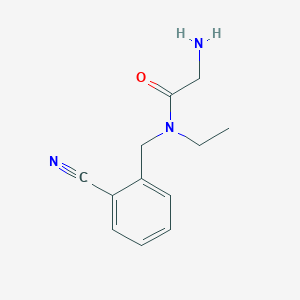
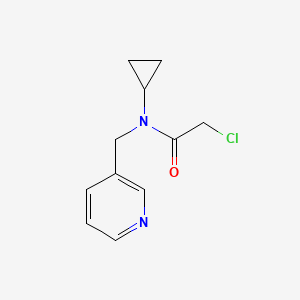
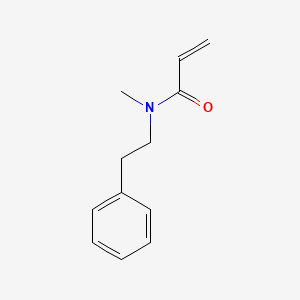
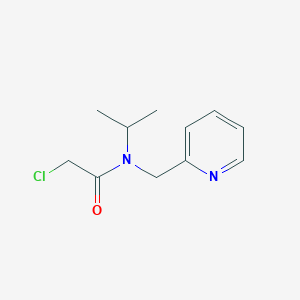
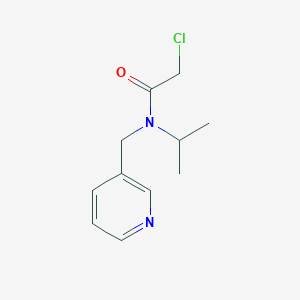

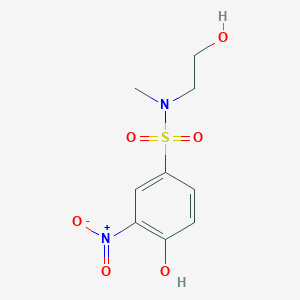
![2-Amino-3-[3-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B7874304.png)
